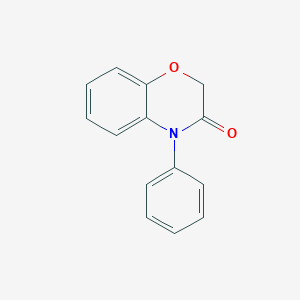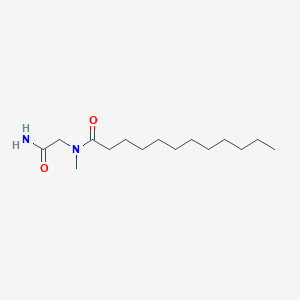
2-Cyclohexylpropan-2-yl methacrylate
Overview
Description
2-Cyclohexylpropan-2-yl methacrylate is an organic compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 2-cyclohexylpropan-2-ol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropan-2-yl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and 2-cyclohexylpropan-2-ol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropan-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-cyclohexylpropan-2-ol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) can add across the double bond.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-cyclohexylpropan-2-ol.
Addition Reactions: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Cyclohexylpropan-2-yl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Material Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical devices due to its biocompatibility
Mechanism of Action
The primary mechanism of action of 2-cyclohexylpropan-2-yl methacrylate involves its polymerization to form high-molecular-weight polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical initiators, leading to the formation of polymer chains. These polymers can interact with various substrates, providing enhanced mechanical and chemical properties .
Comparison with Similar Compounds
Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization properties but different physical properties.
Ethyl Methacrylate: Another methacrylate ester with a shorter alkyl chain, leading to different polymer characteristics.
Butyl Methacrylate: Known for its flexibility and impact resistance in polymer applications.
Uniqueness: 2-Cyclohexylpropan-2-yl methacrylate is unique due to its cyclohexyl group, which imparts specific steric and electronic effects. These effects influence the polymerization behavior and the properties of the resulting polymers, making it suitable for specialized applications where enhanced mechanical strength and thermal stability are required .
Properties
IUPAC Name |
2-cyclohexylpropan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLGTOUDZNCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1648420.png)




